molecular formula C16H24N4O B14142189 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol CAS No. 89007-75-0

1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol

Cat. No.: B14142189
CAS No.: 89007-75-0
M. Wt: 288.39 g/mol
InChI Key: OXQLYXHUQZSSCK-UHFFFAOYSA-N
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Description

The compound 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol features a piperidin-4-ol core substituted with a butan-2-yl linker bearing a 3-amino-1H-indazol-1-yl group. These compounds are often explored for their interactions with serotonin receptors (e.g., 5-HT1F) or enzyme targets (e.g., METTL3) .

Properties

CAS No.

89007-75-0

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

1-[4-(3-aminoindazol-1-yl)butan-2-yl]piperidin-4-ol

InChI

InChI=1S/C16H24N4O/c1-12(19-9-7-13(21)8-10-19)6-11-20-15-5-3-2-4-14(15)16(17)18-20/h2-5,12-13,21H,6-11H2,1H3,(H2,17,18)

InChI Key

OXQLYXHUQZSSCK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCC(CC3)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs, their substituents, and biological activities based on evidence:

Compound Core Structure Substituents Key Targets Potency (Ki/EC50) Source
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Piperidin-4-ol Naphthalen-2-yloxy, quinolin-3-yl 5-HT1F antagonist Ki = 11–47 nM
1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(pyridin-3-yl)piperidin-4-ol Piperidin-4-ol Imidazole (butyl, chloro), pyridin-3-yl Not reported N/A
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol Piperidin-4-ol Trifluoromethylpyrimidin-2-yl Not reported N/A
4-{4-[4-(1H-indazol-3-yl)-1H-triazol-1-yl]phenyl}piperidin-3-ol Piperidin-3-ol Indazol-3-yl, triazole-phenyl Not reported N/A
1-(2-amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol (fumarate) Piperidin-4-ol Trifluoromethyl, phenylethylamine Not reported N/A

Structure-Activity Relationship (SAR) Trends

Piperidine Core :

  • The hydroxyl group at position 4 of piperidine enhances hydrogen bonding with targets like 5-HT1F .
  • Substitution at the nitrogen (e.g., trifluoromethylpyrimidine in ) modulates lipophilicity and target engagement .

Heterocyclic Substituents :

  • Indazole/imidazole groups (e.g., ) improve solubility and π-π stacking with aromatic residues in receptors .
  • Bulky substituents (e.g., naphthalene in ) increase selectivity but may reduce metabolic stability .

Biological Activity

Introduction

1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol, also known by its CAS number 89007-75-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N4OC_{16}H_{24}N_{4}O, with a molecular weight of approximately 288.39 g/mol. The compound features a piperidine ring substituted with an indazole derivative, which is significant for its biological activity.

PropertyValue
CAS Number89007-75-0
Molecular FormulaC16H24N4O
Molecular Weight288.39 g/mol
LogP1.7218
PSA68.04 Ų

Biological Activity

Pharmacological Effects

This compound has been studied for various pharmacological activities:

  • Antidepressant Activity : Research indicates that compounds similar to this one exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, with some derivatives showing efficacy against specific cancer cell lines. The compound may influence apoptosis pathways and inhibit tumor growth through various molecular interactions.
  • Neuroprotective Effects : There is evidence that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. This effect may be mediated through antioxidant mechanisms and inhibition of neuroinflammation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as a modulator at various receptor sites, including serotonin receptors (5-HT receptors), which are crucial for mood regulation.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter breakdown, thus increasing the availability of these critical molecules in the synaptic cleft.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Antidepressant Studies : A study published in Journal of Medicinal Chemistry reported that indazole derivatives demonstrated significant antidepressant-like behavior in forced swim tests in mice, suggesting similar potential for this compound .
  • Cancer Research : In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism involves activation of caspases and modulation of Bcl2 family proteins .
  • Neuroprotection : A recent animal study indicated that similar indazole compounds could reduce cognitive decline in models of Alzheimer's disease by decreasing oxidative stress markers and improving synaptic function .

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